
Methyl butylnitrosocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-nitrosocarbamic acid methyl ester: is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-nitrosocarbamic acid methyl ester typically involves the esterification of N-Butyl-N-nitrosocarbamic acid with methanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
N-Butyl-N-nitrosocarbamic acid+Methanol→N-Butyl-N-nitrosocarbamic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of N-Butyl-N-nitrosocarbamic acid methyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions:
Hydrolysis: N-Butyl-N-nitrosocarbamic acid methyl ester can undergo hydrolysis in the presence of water and a strong acid or base, resulting in the formation of N-Butyl-N-nitrosocarbamic acid and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: N-Butyl-N-nitrosocarbamic acid methyl ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Hydrolysis: N-Butyl-N-nitrosocarbamic acid and methanol.
Reduction: Corresponding amines.
Substitution: Products depend on the nucleophile used.
科学研究应用
N-Butyl-N-nitrosocarbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Butyl-N-nitrosocarbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A common ester used in various applications, including as a solvent.
Methyl formate: An ester with a simpler structure and different chemical properties.
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
methyl N-butyl-N-nitrosocarbamate |
InChI |
InChI=1S/C6H12N2O3/c1-3-4-5-8(7-10)6(9)11-2/h3-5H2,1-2H3 |
InChI 键 |
IYZOAESALFCOKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C(=O)OC)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


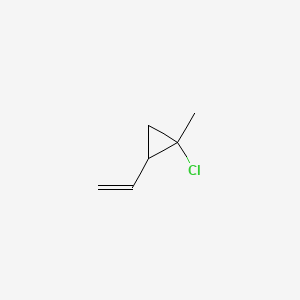
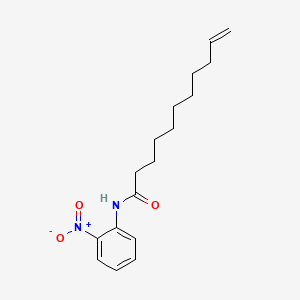

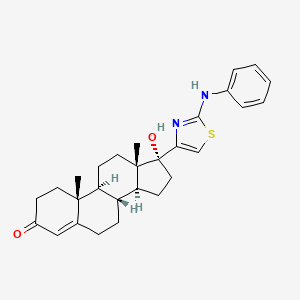
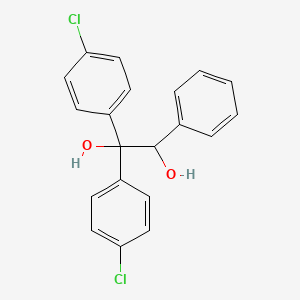

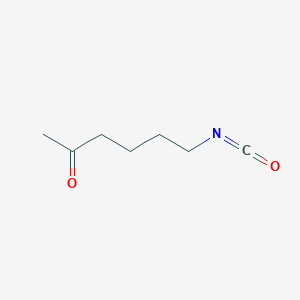


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
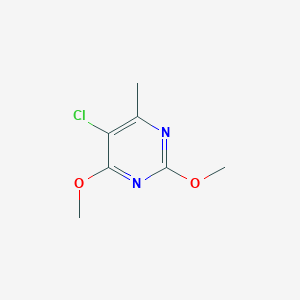
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
